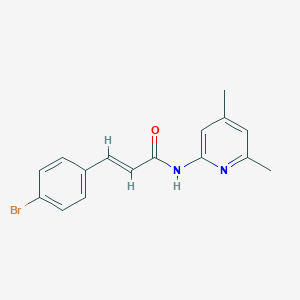
N-(2,4-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)thiourea, commonly known as DMTU, is a chemical compound that has been used extensively in scientific research. It is a thiourea derivative that has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
DMTU acts as an antioxidant by scavenging ROS such as superoxide, hydrogen peroxide, and hydroxyl radicals. It has been shown to protect cells and tissues from oxidative damage and reduce inflammation. DMTU also has the ability to chelate metal ions, which can further reduce oxidative stress.
Biochemical and Physiological Effects:
DMTU has been found to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative damage in a variety of cell types, including neuronal cells, cardiomyocytes, and endothelial cells. DMTU has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, DMTU has been shown to have protective effects in animal models of various diseases, including Parkinson's disease, Alzheimer's disease, and ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
DMTU is a useful tool for studying oxidative stress and inflammation in vitro and in vivo. It is relatively easy to synthesize and has been shown to be safe and non-toxic in animal studies. However, there are some limitations to using DMTU in research. It has a relatively short half-life and can be rapidly metabolized, which can limit its effectiveness in some experimental settings. Additionally, DMTU can interfere with some assays commonly used to measure ROS levels, which can complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research involving DMTU. One area of interest is the development of novel DMTU derivatives with improved antioxidant activity and pharmacokinetic properties. Another area of interest is the use of DMTU in combination with other antioxidants or drugs to enhance its effectiveness in treating various diseases. Additionally, further research is needed to fully understand the mechanisms of action of DMTU and its potential therapeutic applications.
Synthesemethoden
DMTU can be synthesized by reacting 2,4-dimethoxyaniline with 2,4-dimethylphenyl isothiocyanate. The reaction takes place in the presence of a base and yields DMTU as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
DMTU has been widely used in scientific research due to its ability to scavenge reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. DMTU has been found to be a potent antioxidant and has been used in a variety of research studies related to oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-5-7-14(12(2)9-11)18-17(22)19-15-8-6-13(20-3)10-16(15)21-4/h5-10H,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOLXTRXBHBKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5810618.png)


![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5810629.png)
![N-(2-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5810631.png)
![N-[2-(difluoromethoxy)phenyl]-3-ethoxybenzamide](/img/structure/B5810646.png)


![N-(2-fluorophenyl)-4-[(2-pyridinylthio)methyl]benzamide](/img/structure/B5810667.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-benzylpiperidine](/img/structure/B5810673.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5810684.png)
![methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5810694.png)
![2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5810703.png)
